4-Amino-1-isopropyl-1H-imidazole-5-carboxamide
CAS No.:
Cat. No.: VC20139810
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12N4O |
---|---|
Molecular Weight | 168.20 g/mol |
IUPAC Name | 5-amino-3-propan-2-ylimidazole-4-carboxamide |
Standard InChI | InChI=1S/C7H12N4O/c1-4(2)11-3-10-6(8)5(11)7(9)12/h3-4H,8H2,1-2H3,(H2,9,12) |
Standard InChI Key | SJDRIWMKTPSRIL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=NC(=C1C(=O)N)N |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide features a planar imidazole ring with distinct substituents influencing its electronic and steric properties. Key structural attributes include:
-
Imidazole Core: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, contributing to resonance stabilization and π-π interactions.
-
Substituents:
-
Isopropyl Group (CH): Attached to position 1, this alkyl group enhances lipophilicity and steric bulk, impacting solubility and binding interactions .
-
Amino Group (-NH): Positioned at C4, this group participates in hydrogen bonding and serves as a site for electrophilic substitution .
-
Carboxamide (-CONH): At C5, this moiety enables hydrogen bonding and interactions with biological targets, such as enzymes or receptors .
-
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 184.20 g/mol |
Hydrogen Bond Donors | 3 (NH, CONH) |
Hydrogen Bond Acceptors | 3 (N-imidazole, O-carboxamide) |
LogP (Predicted) | 0.85 |
The compound’s crystallinity and solubility profile (soluble in polar solvents like DMSO, sparingly soluble in water) are influenced by these substituents .
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide typically involves cyclization and functionalization steps. A prominent method, detailed in patent EP1215206B1, utilizes DAMN as a starting material :
-
Cyclization of DAMN: Reaction with formamidine derivatives under acidic conditions yields 4,5-dicyanoimidazole intermediates.
-
Hydrolysis: Treatment with aqueous HCl converts nitrile groups to carboxamide, forming 1H-4(5)-cyanoimidazole-5(4)-carboxamide.
-
Hoffman Rearrangement: Conversion of the cyano group to an amino group, though this step historically suffers from low yields (<50%) .
Table 2: Synthesis Optimization
Step | Reagents/Conditions | Yield Improvement Strategies |
---|---|---|
Cyclization | HCl, n-butyronitrile, 20–25°C | Use of aprotic solvents, temperature control |
Hydrolysis | 6M HCl, reflux | Gradual addition of acid |
Hoffman Rearrangement | NaOCl, NH | Catalytic additives (e.g., phase-transfer agents) |
Alternative Approaches
Recent advances focus on streamlining synthesis:
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its electron-rich imidazole ring and substituents:
-
Nucleophilic Substitution: The amino group at C4 undergoes acylation or alkylation, enabling derivatization for drug discovery.
-
Electrophilic Aromatic Substitution: Halogenation or nitration occurs preferentially at C2 or C4, depending on reaction conditions .
-
Carboxamide Reactivity: Hydrolysis to carboxylic acid or reduction to amine derivatives expands utility in material science .
Key Reaction Example:
Biological Activities and Mechanisms
Antimicrobial Properties
Studies indicate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) via inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis .
Enzyme Inhibition
The carboxamide group chelates metal ions in enzyme active sites, inhibiting metalloproteases (e.g., angiotensin-converting enzyme) with K = 0.45 µM .
Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor to alkylating agents (e.g., temozolomide) and kinase inhibitors. Its isopropyl group enhances blood-brain barrier penetration, making it valuable in neuro-oncology .
Prodrug Development
Conjugation with polyglutamate chains improves solubility and targeted delivery, reducing systemic toxicity in preclinical models .
Agricultural and Industrial Uses
Herbicide Formulations
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 2 kg/ha .
Polymer Stabilizers
Incorporation into polyurethane coatings enhances UV resistance, increasing material lifespan by 40% under accelerated weathering tests.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Imidazoles
Compound | Key Structural Difference | Bioactivity (MIC, µg/mL) |
---|---|---|
5-Aminoimidazole-4-carboxamide (AICA) | Lacks isopropyl group | 16 (S. aureus) |
2-Isopropyl-1H-imidazole-4-carboxamide | Isopropyl at C2 | 10 (E. coli) |
1-Methyl-1H-imidazole-5-carboxamide | Methyl instead of isopropyl | 24 (S. aureus) |
The isopropyl group in 4-Amino-1-isopropyl-1H-imidazole-5-carboxamide confers superior lipophilicity and target binding compared to methyl or unsubstituted analogs .
Future Research Directions
-
Synthetic Biology: Engineering microbial pathways (e.g., E. coli) for sustainable production.
-
Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability.
-
Environmental Impact Studies: Assessing degradation pathways and ecotoxicity in agricultural use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume